

A Comprehensive Technical Guide to Glycocholic Acid-d4

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Compound of Interest

Compound Name: Glycocholic acid-d4

Cat. No.: B593818

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glycocholic acid-d4**, a deuterated form of the secondary bile acid, glycocholic acid. This document will cover its fundamental properties, applications in research and drug development, detailed experimental protocols, and relevant biological pathways.

Core Chemical and Physical Properties

Glycocholic acid-d4 is the deuterium-labeled version of glycocholic acid. In this form, four hydrogen atoms have been replaced by deuterium atoms, making it a valuable tool in mass spectrometry-based quantitative analysis.[1] Glycocholic acid itself, also known as cholyglycine, is a crystalline bile acid found as a sodium salt in the bile of mammals and is involved in the emulsification of fats.[1] It is formed in the liver through the conjugation of cholic acid with the amino acid glycine.[2]

The primary application of **Glycocholic acid-d4** is as an internal standard for the precise quantification of its endogenous, non-labeled counterpart in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4][5][6] Its use is critical in pharmacokinetic and pharmacodynamic (PK/PD) studies, especially for therapies targeting the farnesoid X receptor (FXR) or the Takeda G-protein coupled receptor 5 (TGR5), to accurately measure how a drug candidate alters the endogenous bile acid pool.[7]

Molecular Formula: C₂₆H₃₉D₄NO₆[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)

Table 1: Key Physicochemical Properties of **Glycocholic Acid-d4**

Property	Value	References
CAS Number	1201918-15-1	[1] [3] [4] [9]
Molecular Weight	469.65 g/mol	[10]
Exact Mass	469.33414508 Da	[11]
Purity	≥98% (CP), >99% deuterated forms (d1-d4)	[3] [4] [12]
Appearance	Crystalline solid, Off-white solid, Powder	[3] [4] [12]
Storage Temperature	-20°C	[1] [3] [12]
Stability	≥ 2 years at -20°C, ≥ 4 years	[3] [12]
Melting Point	165-168 °C	

Table 2: Solubility of **Glycocholic Acid-d4**

Solvent	Concentration	References
Dimethylformamide (DMF)	10 mg/mL	[3] [4]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[3] [4]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[3] [4]
Ethanol	1 mg/mL	[3] [4]
Methanol	100 µg/mL solution available	[6]

Experimental Protocols

The accurate quantification of endogenous glycocholic acid is crucial in various research fields, including hepatology, gastroenterology, and metabolic disease studies.[\[13\]](#) The use of

Glycocholic acid-d4 as an internal standard is a key component of robust bioanalytical methods.

This protocol is a common method for extracting bile acids from serum or plasma samples.[\[14\]](#)
[\[15\]](#)

Materials:

- Serum or plasma sample
- **Glycocholic acid-d4** internal standard (IS) working solution in methanol
- Ice-cold acetonitrile
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 x g and 4°C)
- Nitrogen evaporator
- Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)

Procedure:

- Pipette 50 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[\[14\]](#)
- Add 10 µL of the **Glycocholic acid-d4** internal standard working solution.[\[14\]](#)
- Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[\[14\]](#)
- Vortex the mixture vigorously for 1 minute.[\[14\]](#)
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
[\[14\]](#)
- Carefully transfer the supernatant to a new clean tube.[\[14\]](#)

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[14]
- Reconstitute the dried residue in 100 µL of the reconstitution solution.[14]
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

The following provides typical parameters for the analysis of bile acids using Liquid Chromatography-Tandem Mass Spectrometry.

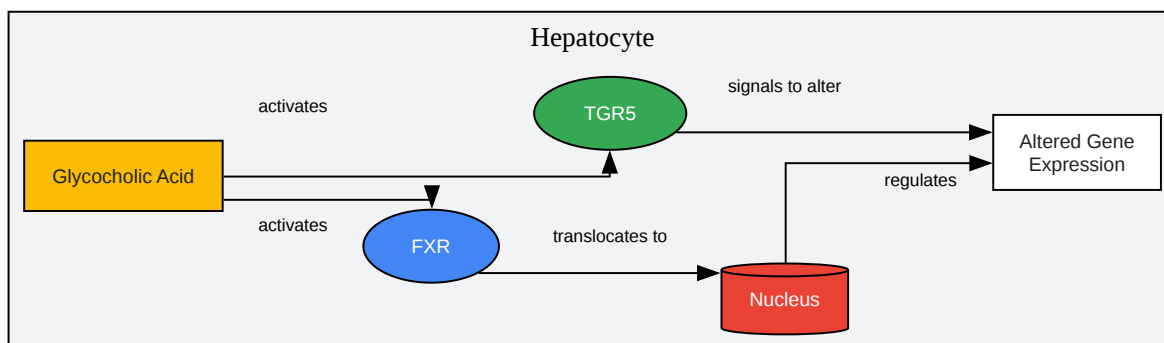
Table 3: Recommended LC-MS/MS Settings

Parameter	Recommended Setting	References
HPLC System	Agilent 1290 Infinity II Bio LC or equivalent	[16]
Column	Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm	[15][16]
Column Temperature	50 °C	[15][16]
Mobile Phase A	0.1% Formic acid in Water	[16]
Mobile Phase B	Methanol/Acetonitrile (1:1, v/v)	[16]
Flow Rate	0.65 mL/min	[16]
Injection Volume	10 µL	[15][16]
Mass Spectrometer	TSQ Quantis triple quadrupole mass spectrometer or equivalent	[15]
Ionization Mode	Negative Electrospray Ionization (H-ESI)	[15][17]

Signaling Pathways and Experimental Workflows

Glycocholic acid, the non-deuterated form of the compound of interest, is a signaling molecule that modulates various metabolic and inflammatory pathways.[13] Its effects are primarily

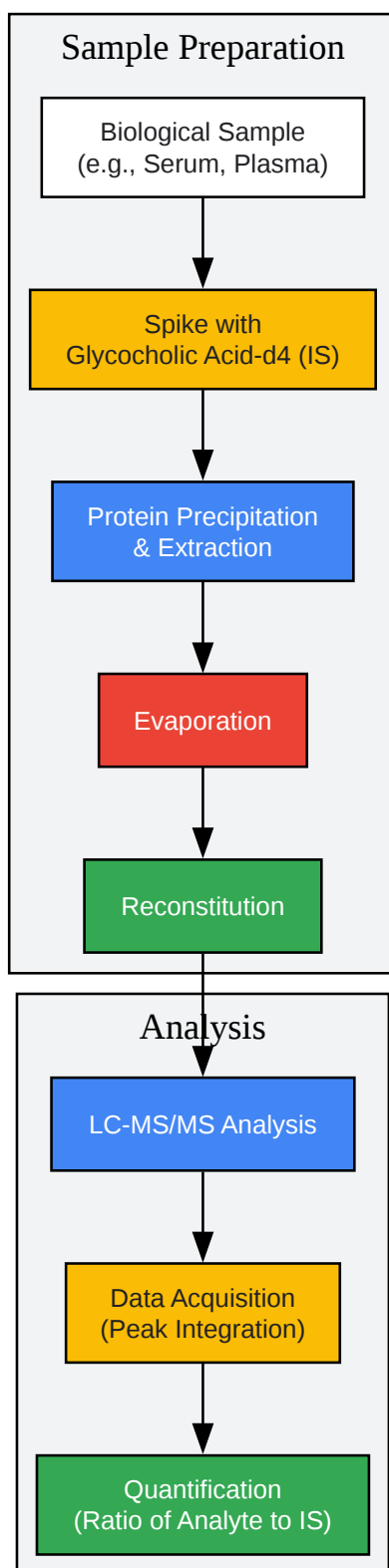
mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).^{[3][4][6][17]}



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Caption: Simplified signaling pathway of Glycocholic Acid via FXR and TGR5.

The following diagram illustrates a typical experimental workflow for the quantification of bile acids using an internal standard like **Glycocholic acid-d4**.



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